molecular formula C11H10FNO3 B3073371 1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017473-77-6

1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3073371
CAS RN: 1017473-77-6
M. Wt: 223.2 g/mol
InChI Key: XQEDUGVQBLEGBL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrrolidine, which is a five-membered ring with nitrogen as one of the members . It also contains a 3-fluorophenyl group, which is a phenyl group with a fluorine atom at the 3rd position .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Boronic acids, which might be related to the 3-fluorophenyl group in your compound, can be synthesized from boronic anhydride and specific alcohols .


Molecular Structure Analysis

The molecular structure of the compound would likely involve a pyrrolidine ring attached to a 3-fluorophenyl group . The exact structure would depend on the specific locations of these groups and any additional functional groups present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, 3-fluorophenylboronic acid is a white crystalline solid with a melting point of 166.2-166.8 °C .

Scientific Research Applications

Antibacterial Agents

1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has been researched in the context of its derivatives being potent antibacterial agents. Studies have shown that derivatives like arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibit significant antibacterial activity. Particularly, compounds with a fluorine atom at the 6-position, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position, such as 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have shown excellent in vitro and in vivo efficacy (Chu et al., 1986).

Chemokine Receptor Antagonists

Compounds related to this compound have been investigated for their role as chemokine receptor antagonists, particularly in the context of treating rheumatoid arthritis. The synthesis of these compounds, including analogs labeled with carbon-13, carbon-14, and tritium, points to their potential application in therapeutic treatments (Latli et al., 2018).

Organic Fluorophores

The compound has been associated with research in the field of organic fluorophores. Studies have demonstrated that derivatives like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid and 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid are main ingredients in certain carbon dots with high fluorescence quantum yields, expanding their potential applications in various fields (Shi et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure. As a general rule, appropriate safety measures should be taken when handling any chemical compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. For example, boronic acids and their derivatives have been growing in interest due to their potential applications in medicinal chemistry .

properties

IUPAC Name

1-(3-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEDUGVQBLEGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.500 g; 2.94 mmol) and 3-fluoroaniline (0.847 mL; 8.82 mmol) in ethanol (3 mL) was irradiated in a microwave oven for 3 minutes at 100° C. The mixture was concentrated under reduced pressure and the residue was dissolved in a solution of sodium hydroxide 6N, washed with dichloromethane, acidified with a solution of hydrochloric acid 6N to pH=2, extracted with ethyl acetate dried and concentrated under reduced pressure to yield 0.560 g (85%) of a dark orange solid, which was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.847 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

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